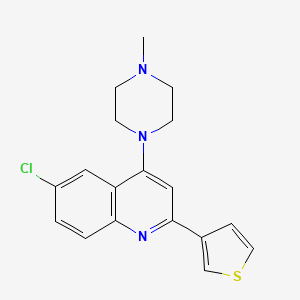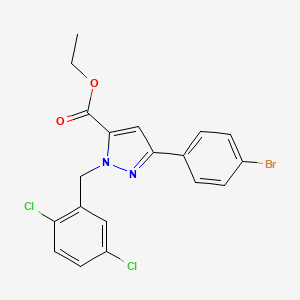
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with ethyl, dichlorobenzyl, and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl, dichlorobenzyl, and bromophenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 1-(2,5-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
Properties
Molecular Formula |
C19H15BrCl2N2O2 |
|---|---|
Molecular Weight |
454.1 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-[(2,5-dichlorophenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H15BrCl2N2O2/c1-2-26-19(25)18-10-17(12-3-5-14(20)6-4-12)23-24(18)11-13-9-15(21)7-8-16(13)22/h3-10H,2,11H2,1H3 |
InChI Key |
LRFXVSAWRMSLAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


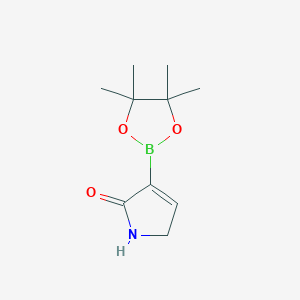

![6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14862644.png)

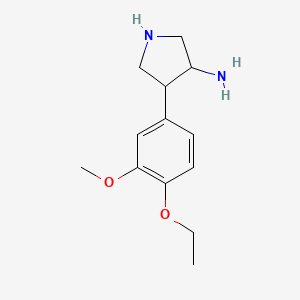
![5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14862662.png)
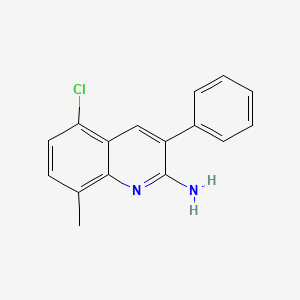
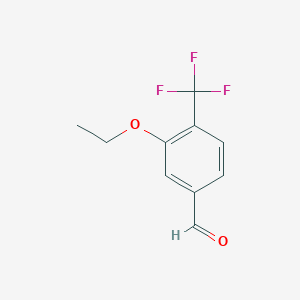
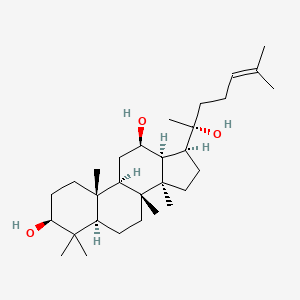



![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-fluorocyclobutyl)acetic acid](/img/structure/B14862699.png)
